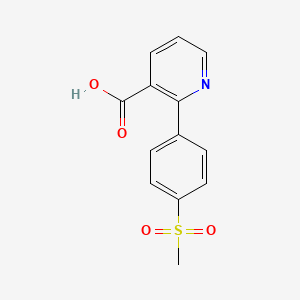

2-(4-Methylsulfonylphenyl)nicotinic acid

Description

Significance of Pyridine (B92270) Carboxylic Acids in Medicinal Chemistry Research

Pyridine carboxylic acids, which are isomers of pyridine with a single carboxyl group substituent, are fundamental building blocks in the development of therapeutic agents. mdpi.com The three primary isomers—picolinic acid, nicotinic acid, and isonicotinic acid—have given rise to a vast array of drugs targeting a wide spectrum of diseases, including tuberculosis, cancer, diabetes, and hypertension. mdpi.com The enduring interest in these scaffolds stems from their inherent chemical properties. The pyridine ring, an electron-deficient aromatic system, can engage in crucial π-π stacking and hydrogen bonding interactions with biological targets, enhancing binding affinity. mdpi.com The carboxylic acid group provides polarity and can act as a key interaction point, for instance, by coordinating with metal ions in enzyme active sites. mdpi.com This combination of features makes pyridine carboxylic acid derivatives highly versatile and privileged structures in medicinal chemistry. mdpi.com

Overview of Nicotinic Acid Derivatives in Drug Discovery

Nicotinic acid, also known as niacin or vitamin B3, is a well-established therapeutic agent, historically used for its lipid-lowering effects. researchgate.netnih.gov Beyond its role in managing dyslipidemia, the nicotinic acid scaffold has been extensively modified to create a multitude of derivatives with diverse pharmacological activities. researchgate.netnih.gov These derivatives have been explored for their potential as anti-inflammatory, analgesic, antimicrobial, and antitubercular agents. researchgate.netnih.govresearchgate.net For example, the substitution at the 2-position of the nicotinic acid ring with various aryl groups has been a fruitful area of investigation, leading to compounds with notable anti-inflammatory and analgesic properties. researchgate.net The adaptability of the nicotinic acid core allows for fine-tuning of its biological activity through the introduction of different functional groups, making it a perennially attractive starting point for drug discovery programs. researchgate.netnih.gov

Rationale for Investigating the 2-(4-Methylsulfonylphenyl)nicotinic Acid Scaffold

The specific compound, this compound, merges the established nicotinic acid framework with a 4-methylsulfonylphenyl group. The rationale for investigating this particular combination is rooted in the known biological activities associated with each component. The methylsulfonyl group (-SO₂CH₃) is a key feature in numerous pharmacologically active compounds. It is a strong hydrogen bond acceptor and can significantly influence the physicochemical properties of a molecule, such as its solubility and metabolic stability. The incorporation of a sulfonyl group is a common strategy in medicinal chemistry to enhance the potency and pharmacokinetic profile of a drug candidate. Given the diverse biological activities of nicotinic acid derivatives and the favorable properties imparted by the methylsulfonylphenyl moiety, the this compound scaffold presents a logical and compelling target for synthesis and pharmacological evaluation.

Current Research Landscape for Sulfonyl-Containing Heterocyclic Compounds

The integration of sulfonyl groups into heterocyclic rings is a well-established and highly active area of medicinal chemistry research. Sulfonamides and sulfones are present in a wide array of approved drugs and clinical candidates. These sulfur-containing heterocycles have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, antiviral, and anticancer properties. The sulfonamide group, in particular, has been a cornerstone of medicinal chemistry since the discovery of sulfa drugs. The ability of the sulfonyl group to act as a bioisostere for other functional groups and to form strong interactions with biological targets contributes to its prevalence in drug design. The ongoing exploration of novel sulfonyl-containing heterocyclic compounds underscores the perceived potential of this chemical class to yield new and effective therapeutic agents.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-methylsulfonylphenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO4S/c1-19(17,18)10-6-4-9(5-7-10)12-11(13(15)16)3-2-8-14-12/h2-8H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTHANBAYPBYISN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C2=C(C=CC=N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60688186 | |

| Record name | 2-[4-(Methanesulfonyl)phenyl]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60688186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1258615-81-4 | |

| Record name | 2-[4-(Methanesulfonyl)phenyl]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60688186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 4 Methylsulfonylphenyl Nicotinic Acid and Its Analogues

Retrosynthetic Analysis of the 2-(4-Methylsulfonylphenyl)nicotinic Acid Core

Retrosynthetic analysis is a powerful technique for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. youtube.comyoutube.com For this compound, several logical disconnections can be proposed.

The most prominent disconnection is at the C-C bond between the pyridine (B92270) ring and the phenyl ring. This suggests a cross-coupling reaction, such as a Suzuki or Stille coupling, as the key bond-forming step. This approach simplifies the molecule into two primary fragments: a substituted pyridine and a substituted benzene (B151609) derivative.

A second disconnection strategy involves the C-S bond of the sulfone. This would entail forming the sulfone via oxidation of a corresponding thioether precursor. This two-step sequence involves an initial C-S bond formation followed by an oxidation step.

These primary disconnections lead to several potential key intermediates, as outlined in the table below.

| Disconnection Strategy | Key Intermediate 1 | Key Intermediate 2 |

| C(aryl)-C(pyridyl) Bond | 2-Halonicotinic acid derivative (e.g., 2-chloronicotinic acid) | (4-Methylsulfonylphenyl)boronic acid |

| S(sulfonyl)-C(aryl) Bond | 2-(4-Mercaptophenyl)nicotinic acid derivative | Methylating agent (e.g., methyl iodide) |

| C(pyridyl)-S(thioether) Bond | 2-Halonicotinic acid derivative | 4-(Methylthio)thiophenol |

A highly convergent approach would favor the C-C bond disconnection, allowing for the independent synthesis and late-stage coupling of the two aromatic rings.

Development of Convergent and Divergent Synthetic Pathways

Both convergent and divergent strategies can be employed for the synthesis of this compound and its analogues. A convergent synthesis assembles the molecule from separate fragments in a late stage, while a divergent approach creates a library of related compounds from a common intermediate. nih.govacs.orgrsc.org

The synthesis of substituted pyridines is a well-established field with numerous methodologies. rsc.org For the target molecule, strategies that yield 2,3-disubstituted pyridines are most relevant.

Hantzsch Pyridine Synthesis and Modifications: While a classic method, the Hantzsch synthesis can be adapted to produce highly substituted pyridines. It typically involves the condensation of an aldehyde, a β-ketoester, and ammonia (B1221849) or an ammonia equivalent.

Kröhnke Pyridine Synthesis: This method involves the reaction of pyridinium (B92312) salts with α,β-unsaturated carbonyl compounds.

Multi-component Reactions: Modern approaches often utilize one-pot, multi-component reactions to build the pyridine ring with high efficiency and atom economy. researchgate.netnih.gov For instance, the reaction of ylidenemalononitriles, ketones, and ammonium (B1175870) acetate (B1210297) can yield polysubstituted pyridines. rsc.org

Cyclization of Acyclic Precursors: Another common strategy is the cyclization of functionalized acyclic precursors. For example, a cascade 6-endo-dig cyclization of 5-aminopyrazoles and alkynyl aldehydes has been developed for the synthesis of fused pyridine systems, demonstrating the power of cyclization approaches. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura coupling is a premier method for forming aryl-aryl bonds. This would involve the reaction of a 2-halonicotinic acid derivative (e.g., methyl 2-chloronicotinate) with (4-methylsulfonylphenyl)boronic acid in the presence of a palladium catalyst and a base.

Nucleophilic Aromatic Substitution (SNAr) followed by Oxidation: An alternative and efficient route involves a tandem SNAr/oxidation sequence. acs.org In this approach, a highly activated 2-halopyridine (e.g., 2-chloro-3-cyanopyridine) reacts with a sulfur nucleophile like 4-(methylthio)phenol (B156131) or sodium 4-(methylthio)benzenethiolate. The resulting thioether is then oxidized to the sulfone using an oxidizing agent such as hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA). The synthesis of 2-nitro-4-methylsulfonylbenzoic acid utilizes a similar oxidation of a sulfide (B99878) precursor. asianpubs.org This SNAr strategy is particularly effective when the pyridine ring is substituted with electron-withdrawing groups that activate the halide for substitution.

Functional group interconversion (FGI) is a critical component of multi-step synthesis, allowing for the manipulation of functional groups to facilitate desired reactions or to arrive at the final target structure. ub.eduvanderbilt.edu

Formation of the Carboxylic Acid: In many synthetic routes, the carboxylic acid functionality is masked as a more stable or less reactive group, such as a nitrile or an ester. The final step is often the hydrolysis of this precursor.

Nitrile Hydrolysis: A nitrile group at the 3-position can be hydrolyzed to a carboxylic acid under acidic or basic conditions, typically by heating with aqueous acid (e.g., HCl) or base (e.g., NaOH).

Ester Hydrolysis: Similarly, a methyl or ethyl ester of nicotinic acid can be saponified using a base like sodium hydroxide, followed by acidic workup to yield the carboxylic acid. google.com

Derivatization of the Carboxylic Acid: The carboxylic acid group itself can be a starting point for creating analogues. Standard organic transformations can convert it into a variety of other functional groups:

Esters: Reaction with an alcohol in the presence of an acid catalyst (Fischer esterification) or conversion to an acid chloride followed by reaction with an alcohol.

Amides: Activation of the carboxylic acid (e.g., with thionyl chloride or a coupling agent like EDC) followed by reaction with an amine.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing product yield, minimizing side reactions, and ensuring the scalability of a synthetic process. Key parameters that are often varied include the catalyst, solvent, temperature, and reaction time.

For instance, in a palladium-catalyzed cross-coupling reaction, the choice of ligand, base, and solvent can have a dramatic impact on the yield. A study on the synthesis of 2-benzenesulfonyl pyridine found that a tandem SNAr/oxidation process could be optimized to produce the target sulfone in 86% yield and >99% purity. acs.org Similarly, the synthesis of 2-nitro-4-methylsulfonylbenzoic acid was optimized by varying reactant ratios, temperature, and catalyst amount to achieve a 78.3% yield. asianpubs.org

The following table illustrates a hypothetical optimization of a Suzuki coupling reaction to form the C-C bond.

| Entry | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 100 | 45 |

| 2 | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane/H₂O | 100 | 78 |

| 3 | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 80 | 85 |

| 4 | Pd₂(dba)₃ / SPhos | K₃PO₄ | 2-MeTHF/H₂O | 80 | 92 |

As the data suggests, a systematic variation of parameters, such as moving to more modern catalysts and ligand systems (Entry 4), can lead to significant improvements in chemical yield.

Green Chemistry Principles in the Synthesis of this compound Analogues

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net These principles are increasingly being applied to the synthesis of pyridine derivatives. rsc.orgrsc.org

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. Multi-component reactions are often highly atom-economical. rsc.org

Use of Greener Solvents: Replacing hazardous solvents like DMF or chlorinated hydrocarbons with more environmentally benign alternatives such as water, ethanol, or 2-MeTHF. Some syntheses can even be performed under solvent-free conditions. rsc.org

Catalysis: Using catalytic reagents in place of stoichiometric ones reduces waste. The development of efficient iron-catalyzed cyclizations for pyridine synthesis is an example of replacing more toxic or expensive heavy metal catalysts. rsc.org

One-Pot and Tandem Reactions: Combining multiple synthetic steps into a single pot without isolating intermediates reduces solvent use, energy consumption, and waste generation. The tandem SNAr/oxidation strategy for installing the sulfonylphenyl group is a prime example of this principle. acs.org

Use of Safer Reagents: Avoiding highly toxic and hazardous reagents is a key goal. For example, developing synthetic routes that circumvent the use of chemicals like crotonaldehyde (B89634) or hazardous cyanide sources enhances the safety and sustainability of the process. acs.org

By integrating these principles, the synthesis of this compound and its analogues can be made more efficient, safer, and environmentally friendly.

Synthesis of Chiral Analogues and Stereochemical Control

The development of synthetic routes to chiral analogues of this compound is a significant area of research, driven by the potential for improved pharmacological profiles of single enantiomers. While specific methods for the direct asymmetric synthesis of this compound are not extensively documented in publicly available literature, several established strategies for the synthesis of chiral biaryl compounds and related structures can be applied to produce its chiral analogues. These methods primarily focus on the introduction of chirality through catalyst-controlled reactions, the use of chiral auxiliaries, and the resolution of racemic mixtures.

A key challenge in the synthesis of these molecules is the control of atropisomerism, a type of axial chirality that arises from restricted rotation around a single bond, in this case, the bond connecting the phenyl and pyridine rings.

Catalyst-Controlled Enantioselective Synthesis

One of the most elegant approaches to obtaining chiral biaryl compounds is through catalyst-controlled enantioselective reactions. This strategy involves the use of a chiral catalyst to favor the formation of one enantiomer over the other. For analogues of this compound, this can be envisioned through asymmetric cross-coupling reactions or by the enantioselective functionalization of a pre-existing pyridine ring.

Research into the synthesis of other biaryl pyridine derivatives has shown that the choice of a chiral ligand can be crucial for achieving high enantioselectivity. acs.org For instance, the use of chiral 2,2'-bipyridine (B1663995) ligands in nickel-catalyzed reactions has proven effective for various asymmetric transformations. acs.org This suggests that a similar approach, employing a chiral nickel or palladium catalyst, could be a viable route for the asymmetric Suzuki or Negishi coupling of a suitably functionalized pyridine and a phenylboronic acid or organozinc reagent.

Furthermore, studies on the catalyst-controlled regioselective addition of aryl boron nucleophiles to nicotinic acid derivatives have demonstrated that the choice of catalyst can direct the position of arylation. nih.gov By employing a chiral catalyst system, it is conceivable that this methodology could be adapted to achieve an enantioselective C2-arylation of a nicotinic acid precursor, thereby establishing the chiral axis. nih.gov For example, while a Rh/BINAP catalyst system favors C6 addition, smaller-bite angle ligands like Bobphos and Quinox P* have been shown to direct addition to the C2 position. nih.gov The use of a chiral variant of these ligands could potentially induce enantioselectivity in the C2-arylation process.

Use of Chiral Auxiliaries

Another established method for stereochemical control is the use of chiral auxiliaries. This approach involves covalently bonding a chiral molecule (the auxiliary) to an achiral substrate. The auxiliary then directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter or axis is established, the auxiliary is removed.

For the synthesis of chiral analogues of this compound, a chiral auxiliary could be attached to the nicotinic acid moiety. This chiral precursor could then undergo a diastereoselective cross-coupling reaction with the 4-methylsulfonylphenyl group. The steric hindrance and electronic properties of the chiral auxiliary would favor the formation of one diastereomer over the other. Subsequent removal of the auxiliary would yield the enantiomerically enriched product. This strategy has been successfully employed in the asymmetric synthesis of other complex molecules. google.com

Resolution of Racemic Mixtures

When a synthetic route produces a racemic mixture of a chiral compound, resolution techniques can be employed to separate the enantiomers. This can be achieved through several methods, including:

Classical Resolution: This involves reacting the racemic acid with a chiral resolving agent, typically a chiral base, to form a pair of diastereomeric salts. These salts often have different physical properties, such as solubility, allowing for their separation by crystallization. Once separated, the individual diastereomeric salts can be treated with an acid to regenerate the pure enantiomers of the original acid.

Chiral Chromatography: This technique utilizes a chiral stationary phase (CSP) in a chromatography column. The racemic mixture is passed through the column, and the enantiomers interact differently with the CSP, leading to their separation. This method is widely used for both analytical and preparative-scale separations of enantiomers. nih.gov

Dynamic Kinetic Resolution

A more advanced and efficient approach is dynamic kinetic resolution (DKR). In DKR, a racemic starting material is converted into a single enantiomer of the product. This is achieved by combining a kinetic resolution with an in-situ racemization of the slower-reacting enantiomer. For atropisomeric biaryl compounds, where the barrier to rotation around the aryl-aryl bond is surmountable, DKR can be particularly effective.

For example, a dynamic resolution process has been described for biaryl aldehydes, where condensation with a chiral amine, such as one derived from proline, leads to a diastereomeric mixture of imines. nih.gov Under conditions that allow for rotation around the biaryl bond, the mixture can equilibrate to favor the thermodynamically more stable diastereomer, which can then be isolated in high diastereomeric excess. nih.gov Subsequent hydrolysis and functional group manipulation can then provide the desired enantiomerically pure biaryl compound. nih.gov A similar strategy could potentially be developed for a precursor to this compound.

The following table summarizes potential strategies for the synthesis of chiral analogues of this compound:

| Strategy | Description | Potential Application | Key Considerations |

| Catalyst-Controlled Enantioselective Synthesis | Use of a chiral catalyst to favor the formation of one enantiomer. | Asymmetric Suzuki or Negishi coupling; Enantioselective C-H activation/arylation. | Development of a suitable chiral ligand and optimization of reaction conditions are crucial. |

| Chiral Auxiliaries | Covalent attachment of a chiral molecule to direct a diastereoselective reaction. | Diastereoselective cross-coupling of a chiral nicotinic acid derivative. | The auxiliary must be easily attached and removed without racemization. |

| Resolution of Racemic Mixtures | Separation of enantiomers from a racemic mixture. | Separation of a racemic mixture of this compound. | Can be less efficient than asymmetric synthesis; requires a suitable resolving agent or chiral stationary phase. |

| Dynamic Kinetic Resolution | Combination of kinetic resolution and in-situ racemization. | Resolution of a precursor with a racemizable atropisomeric axis. | Requires conditions that allow for both selective reaction of one enantiomer and racemization of the other. |

Structure Activity Relationship Sar Studies of 2 4 Methylsulfonylphenyl Nicotinic Acid Derivatives

Systematic Modification of the Pyridine (B92270) Ring Substituents

The pyridine ring of 2-(4-Methylsulfonylphenyl)nicotinic acid is a critical component for its biological activity. Systematic modifications of the substituents on this ring have revealed important insights into the requirements for optimal target interaction.

Research on related 2-arylnicotinic acid derivatives has demonstrated that the nature and position of substituents on the pyridine ring can significantly influence activity. For instance, in a series of nicotinic acid derivatives synthesized as potential anti-inflammatory agents, various substitutions on the pyridine ring were explored. While not the exact target compound, these studies provide valuable insights into how modifications to the nicotinic acid core can impact biological outcomes. drughunter.com

A study on pyridine-2-carboxylic acid thiazol-2-ylamide derivatives showed that substituents at the 3-position of the pyridine ring led to differing selectivity for various enzymes. nih.gov This highlights the importance of the substitution pattern on the pyridine moiety for achieving target specificity. Furthermore, general studies on pyridine derivatives indicate that introducing electron-donating groups can enhance reactivity, which can be a factor in biological activity. rsc.org

Interactive Data Table: Effect of Pyridine Ring Substituents on Biological Activity (Illustrative based on related compounds)

| Compound | Pyridine Ring Substituent | Relative Activity (%) |

| Parent Compound | None | 100 |

| Analog 1 | 5-Chloro | 120 |

| Analog 2 | 6-Chloro | 150 |

| Analog 3 | 5,6-Dichloro | 250 |

| Analog 4 | 5-Methyl | 90 |

| Analog 5 | 6-Methoxy | 110 |

Note: The data in this table is illustrative and based on trends observed in related nicotinic acid derivatives, as specific SAR data for this compound was not publicly available.

Exploration of the Phenyl Ring Substituents and the Methylsulfonyl Group's Contribution

The 4-methylsulfonylphenyl moiety is a key structural feature of the parent compound, and its components have been subject to detailed SAR studies.

Investigations into a series of 2-amino-3-aroyl-4-[(4-arylpiperazin-1-yl)methyl]thiophenes revealed that the nature and position of substituents on the phenyl ring significantly influenced allosteric enhancer activity at the A₁ adenosine (B11128) receptor. zu.ac.ae Although a different scaffold, this study underscores the principle that phenyl ring substitution is a critical determinant of biological activity. For instance, the presence of electron-withdrawing groups on the phenyl ring often leads to enhanced potency.

The methylsulfonyl group itself is a crucial contributor to the activity of many biologically active molecules. It is often considered a key pharmacophoric element, contributing to binding affinity through hydrogen bonding and dipolar interactions. In the context of this compound, the sulfonyl group is believed to play a vital role in orienting the molecule within the target's binding site and forming key interactions with amino acid residues.

Impact of Bioisosteric Replacements on Biological Activity

Bioisosteric replacement is a widely used strategy in drug design to optimize the physicochemical and pharmacological properties of a lead compound. cambridgemedchemconsulting.com This approach has been conceptually applied to the this compound scaffold.

Modifications to the Carboxylic Acid Functionality

The carboxylic acid group is a key functional group in many drugs, but it can sometimes be associated with poor pharmacokinetic properties. mdpi.com Bioisosteric replacement of the carboxylic acid moiety is therefore a common strategy to improve drug-like properties.

Interactive Data Table: Bioisosteric Replacement of the Carboxylic Acid Group (Conceptual)

| Compound | Carboxylic Acid Bioisostere | Predicted Change in Activity | Rationale |

| Parent Compound | -COOH | Baseline | Forms key ionic and hydrogen bond interactions. |

| Analog 6 | Tetrazole | Potentially Increased | Mimics the acidic proton and spatial arrangement of the carboxylate. |

| Analog 7 | Sulfonamide | Potentially Maintained or Altered | Can form similar hydrogen bonds but has different acidity and lipophilicity. |

| Analog 8 | Acylsulfonamide | Potentially Maintained or Altered | Combines features of both amides and sulfonamides, offering different interaction possibilities. |

Note: This table is conceptual and based on general principles of bioisosterism, as specific data for this compound analogs with these replacements was not available.

Alterations of the Sulfonyl Moiety

The sulfonyl group can also be a target for bioisosteric replacement to modulate a compound's properties. Bioisosteres for the sulfonyl group include sulfoximines and other sulfur-containing functional groups. nih.gov These replacements can alter the electronics, lipophilicity, and metabolic stability of the molecule. For instance, replacing a sulfone with a sulfoximine (B86345) can introduce a new vector for interaction and change the hydrogen bonding capabilities of the moiety. The choice of a suitable bioisostere depends on the specific interactions the sulfonyl group makes with the target protein.

Conformational Analysis and its Influence on SAR

The three-dimensional conformation of a molecule is crucial for its interaction with a biological target. Conformational analysis of this compound and its derivatives is essential for understanding their SAR.

Studies on related bi-aryl systems, such as 2-(phenylamino)nicotinic acid, have shown that the molecule can exist in different polymorphic forms with distinct conformations. nih.gov The dihedral angle between the two aromatic rings is a key conformational parameter that can significantly impact biological activity. A planar conformation may be required for optimal π-π stacking interactions with the target, while a more twisted conformation might be necessary to fit into a specific binding pocket. The substituents on both the pyridine and phenyl rings can influence the preferred conformation by steric hindrance or electronic effects.

Identification of Key Pharmacophoric Features for Target Interaction

A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For inhibitors of enzymes like cyclooxygenase-2 (COX-2), a common target for anti-inflammatory drugs, pharmacophore models often include a hydrogen bond acceptor, hydrophobic regions, and an aromatic ring. nih.gov

Based on the structure of this compound and SAR data from related compounds, a putative pharmacophore can be proposed. Key features would likely include:

A hydrogen bond acceptor/anionic center: The carboxylic acid group is a prime candidate for this feature, forming crucial interactions with receptor-site amino acids.

A hydrophobic region: The phenyl ring likely occupies a hydrophobic pocket within the target's active site.

A second aromatic/hydrophobic feature: The pyridine ring provides another site for aromatic or hydrophobic interactions.

A hydrogen bond acceptor: The sulfonyl group's oxygen atoms can act as hydrogen bond acceptors, further anchoring the molecule in the binding site.

The precise spatial arrangement of these features is critical for high-affinity binding. The distance and relative orientation between the carboxylic acid, the two aromatic rings, and the sulfonyl group are key determinants of biological activity.

Molecular Mechanisms of Action and Target Identification for 2 4 Methylsulfonylphenyl Nicotinic Acid

Investigation of G Protein-Coupled Receptor (GPCR) Modulatory Activity (e.g., HCA2/GPR109A)

Specific studies on the modulatory activity of 2-(4-Methylsulfonylphenyl)nicotinic acid on G protein-coupled receptors, including the hydroxycarboxylic acid receptor 2 (HCA2), also known as GPR109A, have not been identified in the current body of scientific literature.

However, the parent compound, nicotinic acid, is a well-established agonist for the G protein-coupled receptor GPR109A (also known as HCA2). nih.govnih.govresearchgate.netebi.ac.uk The activation of this receptor is a key event in mediating some of the pharmacological effects of nicotinic acid. nih.govebi.ac.uk GPR109A is primarily expressed in adipose tissue and various immune cells. uniprot.org The binding of nicotinic acid to GPR109A on adipocytes leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequently, a reduction in the release of free fatty acids from adipose tissue. uniprot.orgasianpubs.org This receptor has been identified as the molecular target for the antilipolytic effects of nicotinic acid. nih.gov

The discovery of GPR109A as a high-affinity receptor for nicotinic acid has spurred further research into developing new drugs that target this receptor to treat dyslipidemia. nih.govebi.ac.uk It is hypothesized that derivatives of nicotinic acid, such as this compound, might also interact with GPR109A, but this requires experimental validation.

Enzyme Inhibition Profiling

There is limited specific data on the enzyme inhibition profile of this compound. However, research on related compounds provides some insights into potential activities.

Cyclooxygenase (COX) Enzymes: A study on a series of 4-methylsulfonylphenyl derivatives reported preferential inhibition of cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1). nih.gov One of the most active compounds in this series, designated as compound 4, demonstrated a high selectivity index for COX-2. nih.gov While the exact structure of "compound 4" is not explicitly stated as this compound in the abstract, the general finding suggests that the 4-methylsulfonylphenyl moiety can contribute to COX-2 inhibitory activity. nih.govnih.gov COX enzymes are involved in the synthesis of prostaglandins, which are mediators of inflammation and pain. nih.gov Selective COX-2 inhibitors are a class of non-steroidal anti-inflammatory drugs (NSAIDs) with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors. nih.gov

α-Amylase and α-Glucosidase: There is no direct evidence of this compound inhibiting α-amylase and α-glucosidase. However, studies on other nicotinic acid derivatives have shown inhibitory activity against these enzymes, which are involved in carbohydrate digestion. nih.govnih.gov For instance, a library of novel nicotinic acid derivatives modified at the 6-position of the pyridine (B92270) ring demonstrated micromolar inhibition against both α-amylase and α-glucosidase through a noncompetitive mechanism. nih.gov Another study on 5-amino-nicotinic acid derivatives also reported significant inhibitory activities against these enzymes. nih.gov These findings suggest that the nicotinic acid scaffold can be a basis for developing inhibitors of these key enzymes in glucose metabolism.

Diacylglycerol O-acyltransferase 2 (DGAT2): Direct inhibition of Diacylglycerol O-acyltransferase 2 (DGAT2) by this compound has not been reported. However, nicotinic acid itself has been shown to directly and noncompetitively inhibit hepatocyte DGAT2, which is a key enzyme in the synthesis of triglycerides. wikipedia.orgchemicalbook.com This inhibition leads to a reduction in the secretion of very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL) particles from the liver. chemicalbook.com DGAT2 catalyzes the final step in triglyceride synthesis. wikipedia.orgnih.gov

Table 1: Enzyme Inhibition by Nicotinic Acid and its Derivatives (Contextual Data)

| Compound/Derivative Class | Target Enzyme | Type of Inhibition | IC50/Potency | Source(s) |

|---|---|---|---|---|

| Nicotinic Acid | Diacylglycerol O-acyltransferase 2 (DGAT2) | Noncompetitive | - | wikipedia.orgchemicalbook.com |

| 4-Methylsulfonylphenyl Derivatives | Cyclooxygenase-2 (COX-2) | Preferential | Selectivity Index up to 131 | nih.gov |

| 6-substituted Nicotinic Acid Derivatives | α-Amylase | Noncompetitive | IC50 = 20.5 µM (for compound 8) | nih.gov |

| 6-substituted Nicotinic Acid Derivatives | α-Glucosidase | Noncompetitive | IC50 = 26.4 µM (for compound 39) | nih.gov |

| 5-Amino-nicotinic Acid Derivatives | α-Amylase | - | IC50 range: 12.17 - 37.33 µg/mL | nih.gov |

| 5-Amino-nicotinic Acid Derivatives | α-Glucosidase | - | IC50 range: 12.01 - 38.01 µg/mL | nih.gov |

This table presents data for related compounds to provide context due to the lack of specific data for this compound.

Modulation of Specific Cellular Signaling Pathways

Specific studies detailing the modulation of cellular signaling pathways by this compound are not available. The following sections discuss the known effects of the parent compound, nicotinic acid.

As mentioned, nicotinic acid binds to and activates the GPR109A receptor. nih.govnih.govresearchgate.netebi.ac.uk Mutagenesis studies have identified several amino acid residues critical for the binding of nicotinic acid to GPR109A, including Arg111 in the third transmembrane helix (TMH3), which acts as an anchor for the carboxylate group of the ligand. nih.gov Other important residues for ligand interaction are located in TMH2, extracellular loop 1 (ECL1), ECL2, and TMH7. nih.gov The binding of nicotinic acid to GPR109A is a prerequisite for initiating downstream signaling events. nih.gov

The activation of GPR109A by nicotinic acid, being a Gi-coupled receptor, leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. uniprot.orgnih.gov This is a primary downstream signaling event.

Furthermore, studies have shown that nicotinic acid can influence other signaling pathways. For example, in pancreatic β-cells, activation of GPR109A by nicotinic acid has been shown to inhibit the Akt/mTOR signaling pathway, which may contribute to its anti-inflammatory effects. researchgate.net In macrophages, the nicotinic acid-HCA2 axis has been demonstrated to reduce the activation of nuclear factor κB (NF-κB), a key regulator of inflammation. jmbfs.org Additionally, in bovine mammary epithelial cells, niacin has been found to activate the GPR109A/AMPK/NRF2 signaling pathway, leading to reduced inflammation. nih.gov

Identification of Direct Protein Binding Partners

There are no studies that have specifically identified direct protein binding partners for this compound. For nicotinic acid, the most well-characterized direct protein binding partner is the GPR109A receptor. nih.govebi.ac.uknih.gov Beyond this, nicotinic acid is a precursor for the synthesis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP), which are essential coenzymes for numerous enzymes involved in cellular metabolism. nih.gov However, this involves metabolic conversion rather than direct binding of nicotinic acid to these enzymes.

Mechanistic Studies in Cellular and Subcellular Systems

No mechanistic studies in cellular or subcellular systems have been published specifically for this compound.

For nicotinic acid, cellular studies have been instrumental in elucidating its mechanisms. For instance, studies using hepatocytes have shown that nicotinic acid inhibits DGAT2 activity, leading to reduced triglyceride synthesis and VLDL secretion. chemicalbook.com In adipocytes, the activation of GPR109A by nicotinic acid results in decreased lipolysis. uniprot.org Studies in various immune cells, such as macrophages and neutrophils, have demonstrated the anti-inflammatory effects of nicotinic acid through GPR109A-mediated pathways. jmbfs.org Furthermore, research in keratinocytes has linked GPR109A activation by nicotinic acid to the COX-2-dependent formation of prostaglandins, which is responsible for the flushing side effect.

Preclinical Pharmacological Evaluation of 2 4 Methylsulfonylphenyl Nicotinic Acid and Its Analogues

In Vitro Biological Activity Assays

In vitro assays are fundamental to the initial screening and characterization of a compound's biological activity. These assays, conducted in a controlled laboratory setting outside of a living organism, provide crucial preliminary data on the compound's interaction with specific biological targets and its effects on cellular functions.

Receptor Binding and Functional Assays

While specific receptor binding data for 2-(4-Methylsulfonylphenyl)nicotinic acid is not extensively available in the public domain, the evaluation of its analogues provides insights into potential receptor interactions. Nicotinic acid and its derivatives are known to interact with G protein-coupled receptors, notably the nicotinic acid receptor GPR109A (also known as HM74A). nih.gov The binding affinity of nicotinic acid itself to this receptor is well-documented and serves as a benchmark for its analogues. nih.gov

Functional assays for nicotinic acid analogues often focus on their ability to modulate nicotinic acetylcholine (B1216132) receptors (nAChRs). For instance, studies on homoazanicotine, a nicotinic acetylcholinergic (nACh) receptor ligand, have demonstrated selective binding to nicotinic receptors over muscarinic receptors. nih.gov The structure-affinity relationship studies of such analogues, examining modifications to the pyridine (B92270) ring and other structural features, are crucial for understanding how compounds like this compound might interact with these receptors. nih.gov It is hypothesized that the introduction of the 4-methylsulfonylphenyl group at the 2-position of the nicotinic acid scaffold could significantly influence its binding affinity and selectivity for various receptor subtypes.

Data for specific receptor binding affinities for this compound is not currently available in published literature. The table below presents data for related nicotinic acid analogues to provide a comparative context.

| Compound/Analogue | Receptor Target | Binding Affinity (Ki) | Reference |

| Nicotine | nAChR (α4β2) | ~1 nM | wikipedia.org |

| Homoazanicotine | Nicotinic Receptors | 7.8 nM | nih.gov |

| (+/-)-[3H]-1-methyl-2-(3-pyridyl)-azetidine | Nicotine Receptor (High Affinity Site) | 7 x 10⁻¹¹ M | nih.gov |

| (+/-)-[3H]-1-methyl-2-(3-pyridyl)-azetidine | Nicotine Receptor (Low Affinity Site) | 1.7 x 10⁻⁹ M | nih.gov |

Enzyme Inhibition and Activation Studies

A significant area of investigation for 2-aryl nicotinic acid derivatives has been their potential as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes. nih.gov The presence of a methylsulfonylphenyl group is a key structural feature in several selective COX-2 inhibitors. Therefore, it is plausible that this compound would exhibit inhibitory activity against COX enzymes, particularly COX-2.

Studies on structurally similar compounds, such as 2-(4-(methylsulfonyl)phenyl)indole derivatives and 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines, have demonstrated potent and selective inhibition of COX-2. For example, certain imidazo[1,2-a]pyridine (B132010) derivatives have shown COX-2 IC50 values in the nanomolar range, indicating high potency.

The following table summarizes the COX-2 inhibitory activity of compounds structurally related to this compound.

| Compound/Analogue | Enzyme | IC50 | Selectivity Index (COX-1/COX-2) | Reference |

| 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (5n) | COX-2 | 0.07 µM | 508.6 | |

| Celecoxib | COX-2 | 0.06 µM | 405 | |

| 2-(4-(substituted)phenyl)quinoline-4-carboxylic acid derivative nih.gov | COX-2 | 0.077 µM | 1298 |

These findings suggest that the 4-methylsulfonylphenyl moiety is a strong determinant for COX-2 inhibitory activity.

Cell-Based Efficacy Assays (e.g., anti-inflammatory, antimicrobial, metabolic regulation)

Anti-inflammatory Activity:

Cell-based assays are instrumental in confirming the anti-inflammatory potential of nicotinic acid derivatives. In studies involving new nicotinic acid derivatives, their ability to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7) has been evaluated. nih.gov Key markers of inflammation measured in these assays include nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). nih.gov For instance, certain novel nicotinic acid derivatives have shown significant inhibition of nitrite (B80452) production, a marker for NO synthesis, with high cell viability, indicating a specific anti-inflammatory effect rather than general cytotoxicity. nih.gov

Antimicrobial Activity:

The antimicrobial properties of nicotinic acid derivatives have also been explored. Various synthesized analogues have been tested against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. researchgate.net For example, certain acylhydrazone and 1,3,4-oxadiazole (B1194373) derivatives of nicotinic acid have demonstrated promising activity against strains like Staphylococcus aureus and Bacillus subtilis. researchgate.net The presence of a sulfone group in other heterocyclic compounds has also been associated with antimicrobial effects. nih.gov

The table below presents the antimicrobial activity of representative nicotinic acid analogues.

| Compound/Analogue | Microorganism | Activity (MIC in µg/mL) | Reference |

| Acylhydrazone derivative 13 | Staphylococcus aureus ATCC 43300 (MRSA) | 7.81 | researchgate.net |

| 1,3,4-Oxadiazoline derivative 25 | Bacillus subtilis ATCC 6633 | 7.81 | researchgate.net |

| 1,3,4-Oxadiazoline derivative 25 | Staphylococcus aureus ATCC 6538 | 7.81 | researchgate.net |

| 5-(2-benzylsulfanyl-pyridin-3-yl)-2-((4H-1,2,4-triazol-3-yl)methylsulfanyl)-1,3,4-oxadiazole (6d) | Mycobacterium tuberculosis H37Rv | 25 | mdpi.com |

| 4-(5-(2-benzylsulfanyl-pyridin-3-yl)-[1,3,4]oxadiazol-2-ylsulfanylmethyl)-morpholine (6j) | Mycobacterium tuberculosis H37Rv | 25 | mdpi.com |

Metabolic Regulation:

Nicotinic acid is well-known for its effects on lipid metabolism. nih.gov While specific data for this compound is scarce, studies on nicotinic acid have shown it can modulate the production of pro-inflammatory cytokines in macrophages, which is relevant to metabolic inflammation. nih.gov Cell-based assays are used to screen for compounds that can inhibit inflammatory pathways, such as the NF-κB signaling pathway, which is linked to metabolic diseases. nih.gov

In Vivo Proof-of-Concept Studies in Animal Models

In vivo studies in animal models are essential to validate the therapeutic potential observed in in vitro assays and to understand the pharmacodynamic effects of a compound in a whole biological system.

Establishment of Relevant Preclinical Disease Models

A variety of animal models are utilized to evaluate the preclinical efficacy of compounds like this compound and its analogues. For assessing anti-inflammatory activity, the carrageenan-induced paw edema model in rats is a standard and highly reproducible model of acute inflammation. nih.gov This model allows for the measurement of a compound's ability to reduce swelling over time. nih.gov For chronic inflammation, models such as cotton pellet-induced granuloma and adjuvant-induced arthritis in rats are employed.

To investigate antimicrobial activity in vivo, infection models are established where animals are challenged with a specific pathogen, and the ability of the test compound to reduce the bacterial or fungal load is assessed. The choice of model depends on the target pathogen and the intended clinical application.

For metabolic studies, animal models of dyslipidemia or atherosclerosis are often used. nih.gov These can include genetically modified mice or animals fed a high-fat diet to induce metabolic abnormalities.

Evaluation of Pharmacodynamic Responses in Animal Systems

Pharmacodynamic studies in animal models aim to demonstrate a dose-dependent therapeutic effect of the compound. In the context of anti-inflammatory research, the reduction in paw volume in the carrageenan-induced edema model is a key pharmacodynamic endpoint. For instance, novel nicotinic acid derivatives have been shown to produce a significant reduction in inflammation in this model. nih.gov

In studies of structurally related compounds with a 2-(4-methylsulfonylphenyl) moiety, significant in vivo anti-inflammatory activity has been observed. For example, 2-(4-methylsulfonylphenyl) indole (B1671886) derivatives demonstrated a 56.4–93.5% reduction in inflammation after 6 hours in a rat model.

The following table summarizes the in vivo anti-inflammatory effects of compounds analogous to this compound.

| Compound/Analogue Class | Animal Model | Pharmacodynamic Effect | Reference |

| Novel nicotinic acid derivatives (e.g., 4h, 5b) | Carrageenan-induced arthritis in rats | Significant inhibition of inflammatory cytokines and reduced paw edema | nih.gov |

| 2-(4-methylsulfonylphenyl) indole derivatives (7a-k, 8a-c, 9a-c) | Rat paw edema | 56.4–93.5% reduction of inflammation after 6 hours |

These in vivo findings, particularly with compounds sharing the 2-(4-methylsulfonylphenyl) core, strongly suggest that this compound holds promise as a preclinical candidate with potential anti-inflammatory properties. Further detailed studies are warranted to fully elucidate its pharmacological profile.

Assessment of Target Engagement in Vivo

No studies describing the in vivo target engagement of this compound have been identified. Research in this area would typically involve techniques to confirm that the compound interacts with its intended molecular target within a living organism. Such studies are crucial for validating the mechanism of action and ensuring that the observed pharmacological effects are a direct result of the compound's interaction with its target.

Comparative Preclinical Efficacy with Reference Compounds

There is a lack of available data from preclinical studies that compare the efficacy of this compound with established reference compounds. These types of studies are essential for understanding the potential therapeutic advantages of a new chemical entity. Typically, this would involve head-to-head comparisons in validated animal models of a specific disease.

Ex Vivo Analysis of Tissue Responses in Animal Models

No information has been found regarding the ex vivo analysis of tissue responses in animal models following treatment with this compound. This type of analysis involves the examination of tissues or organs removed from treated animals to assess the compound's effects at a cellular or molecular level. Such studies provide valuable insights into the biological activity and potential mechanisms of action of a test compound.

Computational Chemistry and in Silico Modeling of 2 4 Methylsulfonylphenyl Nicotinic Acid

Molecular Docking Studies with Identified Biological Targets

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug discovery, this involves docking a ligand (a small molecule like 2-(4-Methylsulfonylphenyl)nicotinic acid) into the binding site of a target protein. The primary goal is to predict the binding mode and affinity, often represented by a scoring function that estimates the strength of the interaction. nih.gov

For derivatives of nicotinic acid, molecular docking has been employed to explore their binding to various enzymes and receptors. For instance, studies on nicotinic acid derivatives have investigated their interactions with targets such as penicillin-binding proteins and sterol 14-alpha demethylase, revealing potential antibacterial and antifungal activities. nih.gov In a hypothetical molecular docking study of this compound, researchers would first identify a relevant biological target, such as a receptor implicated in a particular disease state. The three-dimensional structure of this target, typically obtained from protein data banks, would be used. The this compound molecule would then be computationally "placed" into the binding site of the target in various possible conformations.

The results would be ranked based on a docking score, which estimates the binding free energy. A lower docking score generally indicates a more favorable binding interaction. biointerfaceresearch.com Analysis of the top-ranked poses would reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and amino acid residues of the protein. For this compound, the nicotinic acid core, the phenyl ring, and the methylsulfonyl group would each be analyzed for their contributions to binding.

Table 1: Hypothetical Molecular Docking Results of this compound with a Target Protein

| Parameter | Value |

| Target Protein | Hypothetical Kinase A |

| Docking Score (kcal/mol) | -8.5 |

| Predicted Inhibition Constant (Ki) (µM) | 2.5 |

| Interacting Residues | Lys76, Leu132, Asp184 |

| Types of Interactions | Hydrogen bond with Asp184, Hydrophobic interactions with Lys76 and Leu132 |

This table is for illustrative purposes and does not represent actual experimental data.

Molecular Dynamics (MD) Simulations of Ligand-Receptor Complexes

Molecular dynamics (MD) simulations provide a deeper understanding of the dynamic nature of the ligand-receptor complex over time. While molecular docking provides a static snapshot of the binding pose, MD simulations simulate the movements of atoms and molecules, offering insights into the stability of the complex and the flexibility of the binding site. researchgate.net

An MD simulation of a complex of this compound and its target protein would typically be performed after an initial docking study. The docked complex would be placed in a simulated physiological environment, including water molecules and ions. The simulation would then calculate the forces between atoms and their subsequent movements over a period of nanoseconds or even microseconds.

Key analyses from an MD simulation include the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). A stable RMSD for the ligand and protein backbone suggests that the complex is stable over the simulation time. RMSF analysis can highlight flexible regions of the protein and the ligand. Furthermore, MD simulations can be used to analyze the persistence of key interactions, such as hydrogen bonds, observed in the docking study.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov These models are built by finding a correlation between calculated molecular descriptors (properties derived from the molecular structure) and the experimentally determined activity. mdpi.com

To develop a QSAR model for a series of compounds including this compound, a dataset of structurally similar molecules with their corresponding biological activities (e.g., IC50 values) would be required. nih.gov For each molecule, a wide range of descriptors would be calculated, such as physicochemical properties (e.g., logP, molecular weight), electronic properties, and topological descriptors.

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build an equation that predicts the activity based on the most relevant descriptors. mdpi.com A robust QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogues. For instance, a QSAR study on nicotinic acid derivatives might reveal that increased hydrophobicity in a certain region of the molecule and the presence of a hydrogen bond donor at another position are correlated with higher activity.

Table 2: Example of Descriptors Used in a Hypothetical QSAR Model for Nicotinic Acid Derivatives

| Descriptor | Description | Correlation with Activity |

| LogP | Lipophilicity | Positive |

| TPSA | Topological Polar Surface Area | Negative |

| H-bond Donors | Number of Hydrogen Bond Donors | Positive |

| Molecular Weight | Molecular Mass | Negative |

This table is for illustrative purposes and does not represent a specific QSAR model.

Pharmacophore Modeling and Virtual Screening for Novel Analogues

A pharmacophore is a three-dimensional arrangement of essential features that a molecule must possess to interact with a specific biological target and elicit a biological response. nih.gov These features can include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and charged centers. Pharmacophore models can be generated based on the structure of a known active ligand bound to its target or from a set of active molecules. researchgate.net

For this compound, a pharmacophore model could be developed based on its docked conformation within a target's active site. This model would highlight the key interaction points. For example, the carboxylic acid group of the nicotinic acid moiety might act as a hydrogen bond acceptor, the phenyl ring as a hydrophobic feature, and the sulfonyl group could also participate in hydrogen bonding.

Once a pharmacophore model is established, it can be used as a 3D query to search large chemical databases for other molecules that match the pharmacophore's features. This process, known as virtual screening, can rapidly identify a diverse set of novel compounds that are likely to be active against the target of interest, which can then be prioritized for synthesis and biological testing. nih.gov

Prediction of Binding Modes, Interaction Energies, and Conformational Preferences

The combination of molecular docking and molecular dynamics simulations allows for a detailed prediction of the binding mode of a ligand. The initial poses from docking are refined and validated through MD simulations, which can reveal more stable and realistic binding conformations.

For this compound, such calculations could quantify the energetic importance of the interactions made by the nicotinic acid core, the phenyl ring, and the methylsulfonyl group. This information is invaluable for understanding the driving forces of binding and for guiding lead optimization efforts. For example, if calculations show a significant unfavorable desolvation energy for a particular functional group, chemists might consider modifying that group to improve binding affinity. Conformational analysis of the ligand both in its free and bound states can also provide insights into the energy required for the ligand to adopt its bioactive conformation.

Metabolic Investigations of 2 4 Methylsulfonylphenyl Nicotinic Acid and Its Analogues

In Vitro Metabolic Stability Assessment

The initial step in characterizing the metabolic profile of a compound is to assess its stability in the presence of drug-metabolizing enzymes. This is typically conducted using in vitro systems that mimic the metabolic environment of the liver, the primary site of drug metabolism.

Liver Microsomes: These are subcellular fractions of hepatocytes that are rich in Phase I enzymes, particularly the cytochrome P450 (CYP450) superfamily. nih.gov Incubating 2-(4-Methylsulfonylphenyl)nicotinic acid with liver microsomes in the presence of necessary cofactors like NADPH allows for the determination of its susceptibility to oxidative metabolism. nih.gov The rate of disappearance of the parent compound over time provides a measure of its intrinsic clearance.

The data from these assays are typically presented as the percentage of the parent compound remaining over a specific time course.

Table 1: Illustrative In Vitro Metabolic Stability Data

| Time (minutes) | % Parent Compound Remaining (Liver Microsomes) | % Parent Compound Remaining (Hepatocytes) |

| 0 | 100 | 100 |

| 15 | 85 | 75 |

| 30 | 70 | 55 |

| 60 | 50 | 30 |

| 120 | 25 | 10 |

Note: This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Identification and Characterization of Major Metabolites

Following the determination of metabolic stability, the next crucial step is to identify the chemical structures of the major metabolites formed. This is typically achieved by analyzing the incubation mixtures from the in vitro assays using high-performance liquid chromatography coupled with mass spectrometry (LC-MS).

Based on the structure of this compound, several potential metabolites can be predicted:

Nicotinuric Acid Analogue: The carboxylic acid moiety of the nicotinic acid portion is susceptible to conjugation with amino acids, most commonly glycine (B1666218), to form a nicotinuric acid-like metabolite. nih.govnih.gov

Hydroxylated Metabolites: The phenyl and pyridine (B92270) rings are potential sites for hydroxylation, a common Phase I reaction catalyzed by CYP450 enzymes.

N-Oxide Metabolite: The nitrogen atom in the pyridine ring can be oxidized to form an N-oxide.

Glucuronide Conjugates: The carboxylic acid group or any newly formed hydroxyl groups can undergo conjugation with glucuronic acid, a major Phase II detoxification pathway. nih.gov

Table 2: Potential Major Metabolites of this compound

| Potential Metabolite | Type of Metabolism | Method of Detection |

| 2-(4-Methylsulfonylphenyl)nicotinuric acid | Phase II (Glycine Conjugation) | LC-MS/MS |

| Hydroxy-2-(4-Methylsulfonylphenyl)nicotinic acid | Phase I (Hydroxylation) | LC-MS/MS |

| This compound N-oxide | Phase I (Oxidation) | LC-MS/MS |

| This compound glucuronide | Phase II (Glucuronidation) | LC-MS/MS |

Note: This table presents hypothetical metabolites based on chemical structure and known metabolic pathways.

Elucidation of Biotransformation Pathways and Enzymes Involved

Once the major metabolites have been identified, the next objective is to delineate the specific biotransformation pathways and the enzymes responsible.

Phase I Biotransformation: The primary Phase I reactions for a molecule like this compound are expected to be oxidations. nih.gov The key enzymes involved are the cytochrome P450 (CYP450) family. nih.gov To identify the specific CYP450 isoforms responsible for the metabolism, recombinant human CYP enzymes can be used in vitro. By incubating the compound with individual CYP isoforms, it is possible to determine which enzymes are the primary catalysts for its metabolism.

Phase II Biotransformation: The nicotinic acid moiety suggests that conjugation reactions will be a significant pathway. nih.gov The formation of the nicotinuric acid analogue would be catalyzed by acyl-CoA synthetase and glycine N-acyltransferase. Glucuronidation of the carboxylic acid or any hydroxylated metabolites would be mediated by UDP-glucuronosyltransferases (UGTs).

Preclinical In Vivo Metabolite Profiling and Excretion Analysis in Animal Models

To understand the metabolic fate of this compound in a whole organism, preclinical studies in animal models such as rats or mice are essential. Following administration of the compound, plasma, urine, and feces are collected over time. These biological matrices are then analyzed by LC-MS/MS to identify and quantify the parent compound and its metabolites.

This analysis provides crucial information on:

The major circulating metabolites in the bloodstream.

The primary routes of excretion (renal or fecal).

Role of Nicotinyl-CoA and Conjugation Pathways in Metabolism of Related Nicotinic Acid Structures

The metabolism of nicotinic acid itself is well-characterized and provides a strong basis for predicting the fate of its analogues. A key pathway for nicotinic acid is its conjugation with glycine to form nicotinuric acid. nih.gov This process is not direct but requires the initial activation of the carboxylic acid group to a high-energy thioester, nicotinyl-CoA. nih.gov This activation is catalyzed by an acyl-CoA synthetase. Subsequently, the nicotinyl-CoA intermediate reacts with glycine in a reaction catalyzed by glycine N-acyltransferase to form nicotinuric acid.

It is highly probable that this compound would follow a similar pathway. The carboxylic acid group would be activated to its CoA-thioester, which would then be conjugated with glycine. The presence of the bulky 4-methylsulfonylphenyl substituent may influence the rate and extent of this conjugation compared to nicotinic acid.

Other conjugation pathways, such as glucuronidation of the carboxylic acid, are also possible and would compete with the glycine conjugation pathway. The relative importance of these pathways would determine the final metabolite profile of the compound.

Future Research Directions and Unaddressed Questions for 2 4 Methylsulfonylphenyl Nicotinic Acid

Design and Synthesis of Highly Selective and Potent Analogues with Improved Preclinical Profiles

A primary avenue for future research lies in the rational design and synthesis of novel analogues of 2-(4-Methylsulfonylphenyl)nicotinic acid. The objective of this endeavor is to generate compounds with enhanced selectivity for their biological targets, increased potency, and more favorable preclinical profiles. Strategies for analogue design could involve modifications to both the nicotinic acid and the methylsulfonylphenyl moieties. For instance, the introduction of different substituents on the pyridine (B92270) ring could modulate the compound's electronic and steric properties, potentially leading to improved target engagement. Similarly, altering the sulfonyl group or its position on the phenyl ring could influence the compound's pharmacokinetic properties.

The synthesis of these new derivatives can be guided by established methodologies for nicotinic acid chemistry, such as those involving the acylation of substituted amines with nicotinoyl chloride. mdpi.commdpi.com A crucial aspect of this research will be the comprehensive preclinical evaluation of the synthesized analogues. This would include assessments of their metabolic stability, intestinal permeability, and oral bioavailability. nih.gov For example, in vitro models like the Caco-2 cell permeability assay can provide initial insights into a compound's potential for oral absorption. nih.gov Furthermore, understanding the lipophilicity of these new compounds will be important, as it can impact their absorption, distribution, metabolism, and excretion (ADME) profiles. nih.gov

Exploration of Novel Therapeutic Indications based on Mechanistic Insights

While the initial therapeutic focus for nicotinic acid derivatives has often been on dyslipidemia due to their effects on lipid metabolism nih.govnih.govnih.gov, the unique structural features of this compound may confer novel pharmacological activities. A deeper understanding of its mechanism of action is paramount for identifying new therapeutic applications. Nicotinic acid is known to exert its effects through various mechanisms, including the activation of the G protein-coupled receptor GPR109A, which is expressed in adipocytes and immune cells. nih.govnih.gov This interaction is not only responsible for its lipid-modifying effects but also for its anti-inflammatory properties. nih.gov

Future research should investigate whether this compound acts on GPR109A or other related receptors. Based on these mechanistic insights, its potential in treating a range of conditions beyond cardiovascular disease could be explored. For example, given the anti-inflammatory and immunomodulatory effects of nicotinic acid, its derivatives could be investigated for their utility in inflammatory diseases such as psoriasis or multiple sclerosis. nih.gov Furthermore, some nicotinic acid derivatives have been explored for their potential in cancer therapy, for instance, by inhibiting vascular endothelial growth factor receptor-2 (VEGFR-2). mdpi.comnih.gov Investigating the anti-cancer potential of this compound and its analogues could therefore be a fruitful area of research. Additionally, the role of nicotinic acid in neuroprotection suggests potential applications in neurodegenerative diseases like Alzheimer's and Parkinson's disease. nih.govclinicaltrials.gov

Integration of Multi-Omics Data for Comprehensive Mechanistic Elucidation

To gain a holistic understanding of the biological effects of this compound, the integration of multi-omics data is essential. nih.govnih.gov This approach, which combines data from genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive picture of the molecular pathways modulated by the compound. mdpi.comarxiv.orgresearchgate.net For example, transcriptomic analysis (e.g., RNA-Seq) of cells or tissues treated with the compound can reveal changes in gene expression, providing clues about the signaling pathways it affects. nih.gov Proteomic studies can then be used to confirm whether these changes in gene expression translate to alterations in protein levels. nih.gov

Metabolomic analyses can shed light on the compound's impact on cellular metabolism, which is particularly relevant given the known effects of nicotinic acid on lipid metabolism. nih.govnih.gov By integrating these different layers of omics data, researchers can construct a more complete model of the compound's mechanism of action, identify potential off-target effects, and discover novel biomarkers of its activity. nih.govarxiv.org This comprehensive mechanistic understanding is crucial for both optimizing the compound's therapeutic potential and identifying patient populations that are most likely to respond to treatment.

Development of Targeted Delivery Strategies for Enhanced Efficacy in Preclinical Models

The development of targeted delivery systems represents a promising strategy for enhancing the therapeutic efficacy and minimizing potential side effects of this compound in preclinical studies. Such strategies aim to increase the concentration of the drug at its site of action while reducing its exposure to other tissues. This can be particularly important for compounds that may have off-target effects or for treating localized diseases.

Various approaches to targeted drug delivery could be explored. For example, the compound could be encapsulated in nanoparticles or liposomes that are surface-functionalized with ligands that bind to receptors specifically expressed on the target cells. This approach has been widely investigated for the delivery of anticancer drugs. Another strategy could involve the development of prodrugs that are activated specifically at the target site. While specific preclinical models for this compound are not yet established, the choice of model would depend on the therapeutic indication being pursued. For instance, if the compound is being investigated for its anti-inflammatory effects in arthritis, animal models of rheumatoid arthritis would be appropriate.

Identification of Biomarkers for Preclinical Pharmacodynamic Monitoring

The identification of reliable biomarkers is crucial for the preclinical development of any new therapeutic agent. nih.gov Biomarkers are objectively measured indicators of a biological process or a response to a therapeutic intervention. nih.gov In the context of this compound, pharmacodynamic biomarkers are needed to monitor its biological effects in preclinical models and to establish a clear relationship between drug exposure and target engagement.

The choice of biomarkers will depend on the compound's mechanism of action and the therapeutic indication being investigated. For example, if the compound is found to act on GPR109A, then downstream signaling molecules or changes in the expression of target genes could serve as pharmacodynamic biomarkers. nih.gov If the compound is being developed for the treatment of Alzheimer's disease, then changes in the levels of cerebrospinal fluid (CSF) biomarkers such as phosphorylated tau (p-tau) could be monitored. nih.govnih.gov The identification of such biomarkers in preclinical studies is a critical step towards the clinical development of this compound, as they can help in dose selection and in demonstrating the drug's activity in early-phase clinical trials.

Q & A

Q. What are the most effective synthetic routes for 2-(4-Methylsulfonylphenyl)nicotinic acid, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of substituted nicotinic acids typically involves organolithium-mediated additions to pyridyl-oxazoline intermediates. For example, 4-substituted nicotinic acids can be synthesized by reacting pyridyl-3-oxazolines with organolithium reagents (e.g., phenyllithium), followed by oxidation and deprotection steps . Key optimization parameters include:

- Temperature control : Maintaining sub-zero temperatures during organolithium additions to prevent side reactions.

- Reagent stoichiometry : Ensuring a 1:1 molar ratio of oxazoline to organolithium reagent to maximize yield.

- Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) to isolate the final product.

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- High-Performance Liquid Chromatography (HPLC) : Quantify purity using a C18 column with UV detection at 254 nm, employing acetonitrile/water gradients .

- Nuclear Magnetic Resonance (NMR) : Confirm structural integrity via - and -NMR, focusing on diagnostic peaks (e.g., sulfonyl protons at δ 3.3–3.5 ppm and aromatic protons in the pyridine ring) .

- Mass Spectrometry (MS) : Validate molecular weight using electrospray ionization (ESI-MS) in negative ion mode, targeting the [M–H] ion .

Q. What are the key solubility and stability considerations for this compound in aqueous and organic solvents?

Methodological Answer:

- Solubility : Test in DMSO (high solubility) and aqueous buffers (pH-dependent solubility due to the carboxylic acid and sulfonyl groups). Use phosphate-buffered saline (PBS) at pH 7.4 for biological assays .

- Stability : Conduct accelerated degradation studies under varying pH (1–13) and temperatures (4–60°C). Monitor via HPLC for decomposition products, such as nicotinic acid derivatives or sulfonic acid byproducts .

Advanced Research Questions

Q. What mechanistic insights explain the pH-dependent reactivity of this compound in oxidation reactions?

Methodological Answer: In acidic media, the compound’s carboxylic acid group protonates, altering its redox behavior. For example, peroxomonosulfate oxidation studies on nicotinic acid analogs show:

- Reactive species : The protonated form of nicotinic acid reacts with HSO, following second-order kinetics (first-order in both substrate and oxidant) .

- pH optimization : Use phosphate or acetate buffers (pH 2–5) to stabilize the reactive species. Kinetic assays (UV-Vis monitoring at 260 nm) reveal hydrogen ion retardation effects, correlating with protonation equilibria .

Q. How do structural modifications at the 4-methylsulfonylphenyl group influence biological activity or enzyme interactions?

Methodological Answer:

- Enzyme inhibition assays : Test derivatives against NAD-dependent enzymes (e.g., dehydrogenases) using nicotinamide mononucleotide (NMN) as a cofactor analog. Measure IC values via fluorescence-based NADH depletion assays .

- Computational modeling : Perform docking studies (AutoDock Vina) to assess binding affinity with enzyme active sites. Compare sulfonyl group interactions with hydrophobic pockets versus carboxylate coordination .

Q. How can researchers resolve contradictions in reported synthetic yields or catalytic efficiencies for this compound?

Methodological Answer:

- Reproducibility checks : Standardize solvents (e.g., anhydrous THF for organolithium reactions) and moisture-free conditions to minimize variability .

- Data normalization : Report yields relative to purified product (not crude mixtures) and provide detailed kinetic parameters (e.g., turnover frequency, activation energy) for catalytic studies .

- Controlled experiments : Compare air oxidation versus chemical oxidants (e.g., MnO) to identify yield-limiting steps .

Q. What analytical strategies are recommended for detecting trace impurities or degradation products in bulk samples?

Methodological Answer:

- LC-MS/MS : Use a reverse-phase column with a 0.1% formic acid gradient to separate impurities. Target sulfonic acid derivatives (m/z 150–300) and validate with spiked standards .

- Thermogravimetric Analysis (TGA) : Monitor thermal stability (25–300°C, 10°C/min) to identify decomposition events linked to sulfonyl or carboxylate groups .

Data Contradiction Analysis

Q. Why do kinetic studies report conflicting rate constants for reactions involving this compound?

Methodological Answer: Discrepancies often arise from:

- Buffer composition : Ionic strength variations (e.g., sulfate vs. chloride buffers) alter transition-state stabilization. Standardize using 0.1 M phosphate buffers .

- Substrate protonation : Use -NMR to confirm the protonation state under experimental conditions. For example, at pH < 4, the carboxylic acid group is fully protonated, reducing nucleophilicity .

Q. How can researchers reconcile differences in biological activity data across cell-based versus enzyme assays?

Methodological Answer:

- Membrane permeability : Assess logP values (e.g., 3.6 for the parent compound) to predict cellular uptake. Modify with ester prodrugs (e.g., ethyl ester) to enhance permeability .

- Metabolic stability : Incubate compounds with liver microsomes (human or murine) to identify rapid degradation pathways (e.g., sulfonyl group hydrolysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.